molecular formula C14H18FNO5 B1303048 (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid CAS No. 959583-77-8

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid

Cat. No.: B1303048
CAS No.: 959583-77-8
M. Wt: 299.29 g/mol
InChI Key: YNOBBUWJBOPQEM-QWRGUYRKSA-N
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Description

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid is a chiral compound with significant applications in medicinal chemistry and organic synthesis. This compound features a tert-butoxycarbonyl (Boc) protecting group, a fluorophenyl group, and a hydroxypropanoic acid moiety, making it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-2-hydroxypropanoic acid and 4-fluoroaniline.

    Protection of Amino Group: The amino group of 4-fluoroaniline is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine, forming the Boc-protected 4-fluoroaniline.

    Coupling Reaction: The Boc-protected 4-fluoroaniline is then coupled with (S)-2-hydroxypropanoic acid using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic aromatic substitution with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

    Enzyme Inhibition Studies: Utilized in the study of enzyme inhibition due to its structural similarity to natural substrates.

Medicine

    Drug Development: Serves as a precursor in the synthesis of drugs targeting specific enzymes or receptors.

Industry

    Material Science: Employed in the development of new materials with specific properties, such as polymers with enhanced stability.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then form hydrogen bonds or ionic interactions with the target. The fluorophenyl group enhances binding affinity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid: Lacks the Boc protecting group, making it more reactive.

    (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-phenyl-2-hydroxypropanoic acid: Lacks the fluorine atom, resulting in different binding properties.

Uniqueness

The presence of the Boc protecting group and the fluorophenyl moiety makes (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid unique in its reactivity and binding characteristics, offering distinct advantages in synthetic and medicinal chemistry applications.

Properties

IUPAC Name

(2S,3S)-3-(4-fluorophenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(11(17)12(18)19)8-4-6-9(15)7-5-8/h4-7,10-11,17H,1-3H3,(H,16,20)(H,18,19)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOBBUWJBOPQEM-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)F)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)F)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376150
Record name (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-fluorophenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959583-77-8
Record name (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-fluorophenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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